molecular formula C14H13NO2 B6371470 5-(3-Aminocarbonylphenyl)-3-methylphenol CAS No. 1261894-65-8

5-(3-Aminocarbonylphenyl)-3-methylphenol

Cat. No.: B6371470
CAS No.: 1261894-65-8
M. Wt: 227.26 g/mol
InChI Key: IXRBQKQDPJDJGE-UHFFFAOYSA-N
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Description

5-(3-Aminocarbonylphenyl)-3-methylphenol: is an organic compound that features a phenol group substituted with a 3-aminocarbonylphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Aminocarbonylphenyl)-3-methylphenol typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by reduction and amination. The process begins with the acylation of a phenol derivative, followed by reduction to introduce the amino group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is scaled up from laboratory methods, ensuring consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: 5-(3-Aminocarbonylphenyl)-3-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 5-(3-Aminocarbonylphenyl)-3-methylphenol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of heterocyclic compounds and other functionalized derivatives .

Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme activities and protein interactions due to its reactive functional groups .

Medicine: In medicine, derivatives of this compound are explored for their pharmacological properties. They may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making them candidates for drug development .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its functional groups allow for modifications that enhance the properties of these materials .

Mechanism of Action

The mechanism of action of 5-(3-Aminocarbonylphenyl)-3-methylphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, while the amino group can participate in nucleophilic attacks. These interactions can modulate enzyme activities and signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

  • 3-(Aminocarbonylphenyl)-4-methylphenol
  • 5-(Aminocarbonylphenyl)-2-methylphenol
  • 4-(Aminocarbonylphenyl)-3-methylphenol

Comparison: Compared to its similar compounds, 5-(3-Aminocarbonylphenyl)-3-methylphenol is unique due to the specific positioning of its functional groups. This positioning influences its reactivity and interaction with biological targets, making it distinct in its applications and effects .

Properties

IUPAC Name

3-(3-hydroxy-5-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-9-5-12(8-13(16)6-9)10-3-2-4-11(7-10)14(15)17/h2-8,16H,1H3,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRBQKQDPJDJGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=CC(=CC=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683811
Record name 3'-Hydroxy-5'-methyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261894-65-8
Record name 3'-Hydroxy-5'-methyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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